molecular formula C36H70N2O2 B13107018 1,1'-Dihydropyrimidine-1,3(2h,4h)-diyldihexadecan-1-one CAS No. 32644-62-5

1,1'-Dihydropyrimidine-1,3(2h,4h)-diyldihexadecan-1-one

Cat. No.: B13107018
CAS No.: 32644-62-5
M. Wt: 563.0 g/mol
InChI Key: YVUCHERXMJYDBW-UHFFFAOYSA-N
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Description

1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(hexadecan-1-one) is a synthetic organic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, featuring a dihydropyrimidine core and long aliphatic chains, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(hexadecan-1-one) typically involves the condensation of appropriate aldehydes and urea or thiourea under acidic or basic conditions. The reaction may proceed through a Biginelli reaction, which is a well-known method for synthesizing dihydropyrimidines. The reaction conditions often include the use of catalysts such as Lewis acids (e.g., zinc chloride) or Bronsted acids (e.g., hydrochloric acid).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(hexadecan-1-one) can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(hexadecan-1-one) has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as surfactants or lubricants.

Mechanism of Action

The mechanism of action of 1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(hexadecan-1-one) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrimidine derivatives: Compounds with similar dihydropyrimidine cores but different substituents.

    Long-chain ketones: Compounds with similar aliphatic chains but different core structures.

Uniqueness

1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(hexadecan-1-one) is unique due to its combination of a dihydropyrimidine core and long aliphatic chains. This structure imparts specific properties, such as enhanced lipophilicity and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

32644-62-5

Molecular Formula

C36H70N2O2

Molecular Weight

563.0 g/mol

IUPAC Name

1-(3-hexadecanoyl-1,3-diazinan-1-yl)hexadecan-1-one

InChI

InChI=1S/C36H70N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-35(39)37-32-29-33-38(34-37)36(40)31-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3

InChI Key

YVUCHERXMJYDBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N1CCCN(C1)C(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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